molecular formula C7H10N2O4 B1474348 (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid CAS No. 2091576-13-3

(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid

Cat. No.: B1474348
CAS No.: 2091576-13-3
M. Wt: 186.17 g/mol
InChI Key: LRHURZNAQRPNPG-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O4 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed methods for synthesizing novel annelated 2-oxopiperazines, demonstrating the versatility of (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid derivatives in forming complex heterocyclic systems. These methods involve interactions with N-arylmaleimides and are significant for producing compounds with potential biological activities (Medvedevat et al., 2015).

Biological Activities and Applications

Analgesic and Anti-inflammatory Properties

Compounds derived from this compound have shown a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. These findings highlight the potential of these derivatives in developing new therapeutic agents with diverse pharmacological profiles (Salionov, 2015).

Antimicrobial Activity

The synthesis and evaluation of antibacterial activities of 1,4-Benzoxazine analogues, including derivatives of this compound, have provided insights into their potential as antimicrobial agents. These studies underscore the importance of structural modification in enhancing biological activities and expanding the therapeutic applications of these compounds (Kadian et al., 2012).

Pharmacological Evaluation

Pharmacological studies have been conducted to evaluate the effects of 2-oxopiperazine derivatives on platelet aggregation and bleeding time, indicating their potential use in treating thrombotic diseases. These studies emphasize the therapeutic promise of this compound derivatives in clinical settings, offering insights into their mechanism of action and efficacy (Kitamura et al., 2001).

Properties

IUPAC Name

2-[(2S)-4-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-9-3-5(10)8-4(7(9)13)2-6(11)12/h4H,2-3H2,1H3,(H,8,10)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHURZNAQRPNPG-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N[C@H](C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid
Reactant of Route 2
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid
Reactant of Route 3
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid
Reactant of Route 4
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid
Reactant of Route 5
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid
Reactant of Route 6
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.